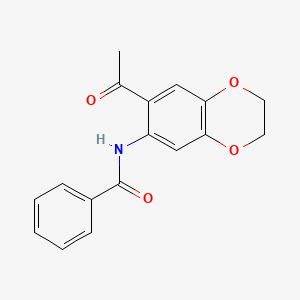![molecular formula C17H18O4 B4930971 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA belongs to the family of benzaldehydes and is often used as a building block in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood. However, it is believed that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde interacts with biological molecules, such as enzymes and proteins, through covalent bonding or non-covalent interactions. This interaction can lead to changes in the biological activity of the molecule and can be used for the detection of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde are not well-understood. However, it has been reported that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can cause cytotoxicity in cancer cells and can inhibit the growth of bacteria. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been reported to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is its versatility in scientific research applications. It can be used as a building block in the synthesis of other organic compounds or as a fluorescent probe for the detection of enzymes and proteins. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments. For example, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One area of interest is the development of new organic compounds with potential biological activity. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be used as a building block in the synthesis of these compounds, which can be tested for their biological activity. Additionally, research can be conducted to better understand the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde and its interaction with biological molecules. This can lead to the development of new methods for the detection of enzymes and proteins. Finally, research can be conducted to explore the potential applications of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in optoelectronics and nanotechnology.
Méthodes De Synthèse
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 3-methoxyphenol with 3-chloropropylbenzene, followed by a reaction with sodium hydroxide and benzaldehyde. The final product is obtained by recrystallization from ethanol. This synthesis method is well-established and has been used in various studies.
Applications De Recherche Scientifique
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of enzymes and proteins. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has also been used in the synthesis of new organic compounds with potential biological activity, such as anticancer agents and antibiotics. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in the development of new materials with potential applications in optoelectronics and nanotechnology.
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)
![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)


![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)